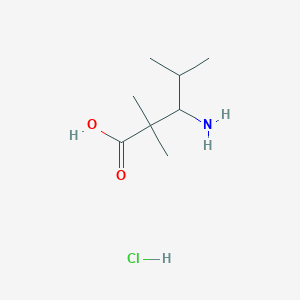
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide, also known as DCF-DA, is a fluorescent dye used in scientific research. It is a member of the oxadiazole family and is commonly used as a marker for reactive oxygen species (ROS) in cells. DCF-DA has been widely used in various fields of research, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Herbicide Synthesis
The compound serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . Sulfentrazone effectively controls annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. Researchers have developed a continuous flow microreactor system for the nitration process of this intermediate, achieving higher yields and improved reaction efficiency compared to traditional batch reactors .
Nitrification Inhibition
N-(2,5-dichlorophenyl) succinamic acid (DCS): , a derivative of our compound, acts as a nitrification inhibitor. When blended with urea, it suppresses nitrification, making it possible to manufacture granulated urea with DCS. Concentrations of 10-20 ppm exhibit sufficient nitrification suppression .
Cytotoxic Activity
Studies have explored the cytotoxic activity of related compounds. For instance, investigations on a similar structure indicated that compound 4 has IC50 values of 10.7 µM, 7.7 µM, and 7.3 µM against MDA-MB-231, A549, and MIA PaCa-2 cell lines, respectively .
Drug Development
Preliminary structure-activity relationships (SAR) analysis has led to the synthesis of simpler molecules while maintaining the central 2-aminothiazole core. These modifications aim to enhance drug-like properties and optimize the compound for potential therapeutic applications .
properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-13-6-3-9(7-14(13)25-2)15(23)20-17-22-21-16(26-17)11-8-10(18)4-5-12(11)19/h3-8H,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDAOFVHWZEXDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)








![Tert-butyl N-methyl-N-[2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2411670.png)
